Octhilinone

Overview

Description

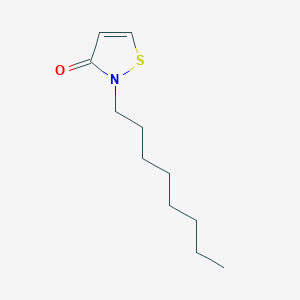

Octhilinone (2-octyl-4-isothiazolin-3-one) is a 1,2-thiazole-derived biocide with broad-spectrum fungicidal and bactericidal properties. Its molecular formula is C₁₁H₁₉NOS, and it is widely used in wood preservation, leather tanning, metalworking, and polymer industries to prevent microbial growth . The compound’s efficacy stems from its ability to inhibit microbial enzymes by forming disulfide bonds with cysteine residues, disrupting cellular functions . This compound operates effectively across a pH range of 3–9 and exhibits low mammalian toxicity, making it suitable for industrial applications . However, its environmental toxicity, particularly to aquatic organisms, has raised regulatory concerns .

Preparation Methods

Synthesis via Methyl Acrylate and Sodium Disulfide

Reaction Overview

The method disclosed in CN1907976A involves a three-step sequence starting with methyl acrylate and sodium disulfide . The process begins with the formation of dimethyl dithiopropionate through nucleophilic addition. Methyl acrylate is reacted with sodium disulfide in an NH₄Cl/ammonia-buffered solution at –10°C to 5°C, maintaining a pH of 10.5–11.5 to minimize side reactions . The intermediate is purified via sodium sulfite treatment and magnesium sulfate drying, yielding a stable dithioester.

Intermediate Functionalization

In the second step, dimethyl dithiopropionate undergoes amidation with n-octylamine in aqueous media at 25±5°C for 20±5 hours. This produces dithiobis(N-n-octylpropionamide) as a white powder with a melting point of 126–129°C and a yield of 90% . The reaction’s success hinges on precise stoichiometry and temperature control to prevent disulfide bond cleavage.

Cyclization to Octhilinone

The final step involves chlorination of dithiobis(N-n-octylpropionamide) in ethyl acetate at 0–15°C. Chlorine gas is introduced for 3±0.5 hours, followed by insulation at 20±5°C to form N-n-octyl isothiazolinone hydrochloride. Neutralization with NaOH and subsequent distillation under reduced pressure yields this compound as a light-yellow liquid with >99% purity and an 85% yield . This method emphasizes raw material accessibility and operational simplicity, making it industrially favorable.

Synthesis via 3,3'-Dithiodipropionic Acid

Dichloride Formation

US5453507A outlines an alternative approach starting with 3,3'-dithiodipropionic acid, which is converted to its dichloride derivative using thionyl chloride (1:2–1:4 molar ratio) at 10–30°C . Exceeding 30°C risks toxic vapor release, while suboptimal ratios lead to impurities. The dichloride is critical for subsequent amidation.

Diamide Synthesis

Reaction with n-octylamine (1:2–1:6 molar ratio) in toluene or benzene at –10°C to 35°C produces N,N'-di-n-octyl-3,3'-dithiodipropionamide . Temperatures above 35°C risk exothermic runaway, necessitating rigorous thermal control.

Cyclization with Sulfuryl Chloride

The diamide is cyclized using sulfuryl chloride (1:1–1:5 molar ratio) in methylene chloride or chloroform at –20°C to 50°C. Elevated temperatures reduce yield due to product degradation. This method achieves high selectivity for this compound by avoiding competing pathways, albeit with stricter reagent handling requirements .

Comparative Analysis of Synthesis Methods

Reaction Efficiency and Yield

The CN1907976A method offers higher reported yields and simpler purification, whereas the US5453507A method emphasizes selectivity and avoids toxic intermediates like sodium disulfide.

Critical Factors Influencing Synthesis Success

Temperature Control

Both methods mandate strict thermal regulation. For instance, the amidation step in CN1907976A fails above 35°C due to byproduct formation , while US5453507A cyclization above 50°C degrades this compound .

Reagent Stoichiometry

Excess thionyl chloride (>1:4) in dichloride synthesis wastes reagents , whereas insufficient sodium disulfide in the first method reduces dithioester yield .

Solvent Selection

Ethyl acetate in CN1907976A ensures product stability during distillation, while methylene chloride in US5453507A optimizes cyclization kinetics .

Chemical Reactions Analysis

Types of Reactions

Octhilinone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides and other oxidized derivatives.

Reduction: It can be reduced to form thiol-containing compounds.

Substitution: The isothiazolinone ring can undergo substitution reactions with nucleophiles, such as amines and thiols

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, chlorine, and other oxidizing agents are commonly used in the oxidation of this compound.

Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.

Nucleophiles: Amines, thiols, and other nucleophiles are used in substitution reactions

Major Products Formed

The major products formed from these reactions include disulfides, thiol derivatives, and substituted isothiazolinones. These products retain the biocidal properties of the parent compound and are often used in similar applications .

Scientific Research Applications

Industrial Applications

Preservative in Coatings and Materials

Octhilinone is widely used as a preservative in industrial coatings, including paints and stains. It is registered in Canada for use in various products such as:

- Building materials : Caulks, sealants, and stucco.

- Adhesives : Wallpaper pastes and other adhesives.

- Emulsions : Aqueous emulsions used in various applications.

According to Health Canada, there are currently 20 products containing this compound registered under the Pest Control Products Act, including three technical grade active ingredients and 16 commercial class end-use products .

| Application Area | Specific Uses |

|---|---|

| Building Materials | Caulks, sealants, stucco |

| Coatings | Paints, stains |

| Adhesives | Wallpaper pastes |

| Emulsions | Aqueous emulsions |

Agricultural Applications

Fungicide and Antibacterial Agent

This compound has been utilized as a fungicide and antibacterial agent in agriculture. It has been effective against various fungal diseases affecting fruit trees. However, it is important to note that its approval for certain agricultural uses has changed over time due to regulatory reviews .

Ecotoxicological Research

Impact on Ecosystems

Research has highlighted the ecotoxicological effects of this compound when released into the environment. Studies indicate that it can generate adverse effects at multiple levels of biological organization. For instance, the use of omics technologies (genomics and ecogenomics) has provided insights into the cellular processes affected by this compound exposure .

Case Study: Ecotoxicological Assessment

A study conducted on the effects of this compound in aquatic ecosystems demonstrated significant impacts on local biodiversity. The research employed high-throughput chemical testing methods to assess the toxicity levels of this compound on various aquatic organisms .

Health Risk Assessments

Toxicological Studies

Health Canada conducted extensive toxicological studies to evaluate the safety of this compound for human health. These studies included:

- 90-day dietary toxicity study in rats : This study assessed systemic effects such as reductions in body weight and organ weight due to local irritation caused by this compound exposure.

- Gavage developmental toxicity study : This method provided insights into risks associated with non-dietary oral ingestion scenarios, particularly relevant for children exposed through treated materials like carpets and clothing .

Summary of Findings

The diverse applications of this compound span industrial preservation, agricultural fungicides, and ecotoxicological research. Its effectiveness as a biocide is well-documented; however, ongoing assessments are crucial to ensure safety standards are maintained.

Mechanism of Action

The antimicrobial activity of octhilinone is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. This compound forms mixed disulfides with these thiol groups, disrupting the enzyme’s function and leading to cell death . Additionally, this compound can deplete glutathione levels in cells, further contributing to its biocidal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylisothiazolinone (MIT)

Chemical Structure: MIT (C₄H₅NOS) shares the isothiazolinone core with octhilinone but substitutes the octyl group with a methyl group. Mechanism: Like this compound, MIT inhibits enzymes via cysteine residue binding but with reduced lipophilicity due to its shorter alkyl chain. Efficacy: this compound’s octyl group enhances lipid membrane penetration, resulting in higher potency (IC₅₀ = 88 nM for MGL inhibition) compared to MIT, which is less potent but widely used in cosmetics and paints . Toxicity: Both compounds are highly toxic to aquatic life, but this compound’s longer persistence in water increases its environmental risk. For Daphnia magna, this compound’s EC₅₀ ranges from 0.107–273 µg/L (highly toxic), whereas MIT’s EC₅₀ is typically higher (~1–10 mg/L) .

Benzisothiazolinone (BIT)

Chemical Structure: BIT incorporates a benzene ring fused to the isothiazolinone ring, increasing aromaticity. Applications: Used in coatings and adhesives, BIT is less volatile but more stable than this compound.

Comparison with Functionally Similar Biocides

2-(Thiocyanomethylthio)benzothiazole (TCMTB)

Applications: Primarily used in leather treatment, TCMTB shares this compound’s role in preventing microbial degradation. Mechanism: TCMTB releases thiocyanate ions, inhibiting microbial respiration. Toxicity: While highly effective, TCMTB is less studied for aquatic toxicity but is known to cause skin sensitization in humans .

4-Chloro-3-methylphenol (PCMX)

Applications: A disinfectant in personal care products, PCMX disrupts cell membranes. Efficacy: PCMX is less potent than this compound in industrial settings but safer for topical use. Environmental Impact: PCMX degrades faster in water, reducing long-term ecological risks compared to this compound .

Toxicity and Regulatory Profiles

Aquatic Toxicity

| Compound | EC₅₀ (Daphnia magna, µg/L) | Toxicity Category |

|---|---|---|

| This compound | 0.107–273 | Highly to very highly toxic |

| MIT | 1,000–10,000 | Moderately toxic |

| BIT | >10,000 | Slightly toxic |

This compound’s extreme toxicity to freshwater fish (e.g., LC₅₀ = 0.05 mg/L for rainbow trout) mandates stringent disposal regulations .

Regulatory Status

- This compound: Labeled as "toxic to aquatic invertebrates" in the U.S. and under re-evaluation by Canada’s PMRA due to environmental risks .

- MIT: Restricted in leave-on cosmetics in the EU (EC No. 1223/2009) but permitted in industrial applications.

Key Research Findings

Structure-Activity Relationship: Increasing alkyl chain length in isothiazolinones enhances potency but also environmental persistence. Substituting this compound’s octyl group with oleoyl increases MGL inhibition (IC₅₀ = 43 nM), while methyl substitution reduces efficacy (IC₅₀ = 239 nM) .

Ecotoxicological Risk: Kresmann et al. (2018) identified this compound’s underestimated risk in biocidal pathways, advocating for stricter lifecycle management .

Biological Activity

Octhilinone, chemically known as 2-n-Octyl-4-isothiazolin-3-one (OIT), is a biocide widely used for its antifungal and antibacterial properties. This compound is prevalent in various applications, including industrial products, personal care items, and as a preservative in paints and adhesives. Its biological activity has been the subject of numerous studies, focusing on its mechanisms of action, toxicity, and potential health effects.

This compound exhibits its biological activity primarily through the disruption of cellular processes in microorganisms. Its mode of action includes:

- Inhibition of Enzyme Activity : OIT has been shown to inhibit key metabolic enzymes involved in glycolysis and oxidative phosphorylation, which are critical for energy production in cells. This inhibition can lead to reduced ATP synthesis and increased reactive oxygen species (ROS) production, ultimately resulting in cell death .

- Impact on Mitochondrial Function : Research indicates that OIT negatively affects mitochondrial dynamics by inducing mitophagy and altering mitochondrial morphology. This impairment contributes to decreased bioenergetic function in affected cells, particularly in endothelial cells of the blood-brain barrier (BBB) .

- Alteration of Thiol Redox Status : OIT treatment significantly reduces levels of glutathione (GSH), a vital antioxidant, leading to oxidative stress within cells. The compound's reactivity with thiols results in the modification of proteins through S-nitrosylation, which can further disrupt cellular homeostasis .

Toxicity and Health Effects

The toxicity profile of this compound has raised concerns regarding its safety for human health and environmental impact. Key findings include:

- Acute Toxicity : The acute toxicity of OIT is measured using the LD50 metric, which indicates the dose required to kill 50% of a test population. For this compound, the oral LD50 is reported to be between 200-2,000 mg/kg for liquids, categorizing it as moderately hazardous .

- Chronic Exposure Effects : Long-term exposure to this compound has been associated with potential health risks, including reproductive toxicity and carcinogenic effects. Studies suggest that chronic exposure may lead to accumulation in body tissues and adverse health outcomes over time .

Efficacy Against Microorganisms

This compound has demonstrated significant efficacy against a variety of microorganisms:

In comparative studies, this compound was found to be particularly effective against certain fungal species but less so against bacteria when compared to other biocides like benzalkonium chloride .

Case Studies

- Blood-Brain Barrier Dysfunction : A study involving brain endothelial cells showed that OIT treatment led to significant apoptosis via caspase-3 activation. The study highlighted that OIT treatment impaired endothelial barrier function by degrading tight junction proteins such as ZO-1 and claudin-5 .

- Environmental Impact Assessment : An evaluation conducted by the World Bank indicated that improper use of this compound could lead to severe environmental consequences, including soil and water contamination and harm to non-target organisms .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing acute aquatic toxicity of Octhilinone?

- Methodological Answer : Acute toxicity testing should follow guidelines such as OPPTS 850.1010 and 850.1400. For freshwater invertebrates like Daphnia magna, use flow-through systems with 48-hour exposure periods to determine EC50 values. For fish species (e.g., rainbow trout, bluegill sunfish), employ static or static-renewal systems over 96 hours to calculate LC50 values. Ensure water hardness and temperature align with species-specific requirements to avoid confounding factors .

- Example Data :

| Species | Test System | LC50/EC50 (mg/L) | Toxicity Category |

|---|---|---|---|

| Daphnia magna | Flow-through | 0.32 | Highly toxic |

| Rainbow trout | Static renewal | 0.05 | Very highly toxic |

Q. How should researchers design avian toxicity studies for this compound to comply with regulatory guidelines?

- Methodological Answer : Use species such as Bobwhite quail (Colinus virginianus) and Mallard duck (Anas platyrhynchos) for subacute dietary exposure tests. Follow OPPTS 850.2100 guidelines with 8-day test durations, monitoring LC50 and NOAEC values. Ensure dietary concentrations are validated analytically, and control replicates meet acceptable variability thresholds (e.g., <53% relative standard deviation for weight measurements) .

Advanced Research Questions

Q. How can researchers address contradictions in chronic toxicity data for this compound, such as undetermined MATC values in aquatic invertebrate studies?

- Methodological Answer : When MATC (Maximum Allowable Toxicant Concentration) cannot be determined due to missing raw data (e.g., Daphnia magna life-cycle studies), employ probabilistic risk assessment models or sensitivity analyses. Cross-reference acute toxicity endpoints (e.g., EC50 = 0.32 mg/L) with chronic NOAEC values (0.074 mg/L) to estimate safe exposure thresholds. Supplement with alternative endpoints like reproductive impairment or growth inhibition .

Q. What methodologies are effective for analyzing this compound’s long-term ecotoxicological impacts on non-target aquatic plants?

- Methodological Answer : Conduct growth inhibition tests on Lemna gibba (aquatic vascular plant) and algae species (e.g., Selenastrum capricornutum, Anabaena flos-aquae) under flow-through conditions. Measure biomass accumulation and chlorophyll content over 7–14 days. Use regression models to derive EC25/EC50 values and compare toxicity across species to identify sensitive biomarkers .

Q. How can variability in LC50 values for this compound across freshwater fish species inform risk assessment frameworks?

- Methodological Answer : Analyze interspecies sensitivity using species sensitivity distribution (SSD) curves. For example, rainbow trout (LC50 = 0.05 mg/L) exhibit higher sensitivity than bluegill sunfish (LC50 = 0.18 mg/L). Incorporate these data into probabilistic models to derive HC5 (Hazardous Concentration for 5% of species) values, ensuring protection thresholds account for ecosystem diversity .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for resolving discrepancies in avian dietary toxicity studies (e.g., conflicting LC50 values in Mallard ducks)?

- Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies (e.g., LC50 ranges: 1215–5620 mg/kg). Use random-effects models to account for variability in test conditions (e.g., age of birds, feed composition). Validate findings with dose-response modeling and benchmark dose (BMD) analysis to refine NOAEC estimates .

Q. How should researchers validate this compound’s toxicity classification when guideline requirements are partially met (e.g., incomplete raw data in chronic fish studies)?

- Methodological Answer : Leverage read-across methodologies by comparing this compound’s toxicity profile with structurally similar biocides (e.g., other isothiazolinones). Use quantitative structure-activity relationship (QSAR) models to predict chronic endpoints. Prioritize studies with transparent raw data and replicate analyses to fill data gaps .

Q. Experimental Design Considerations

Q. What are best practices for ensuring reproducibility in this compound toxicity studies?

- Methodological Answer :

- Standardization : Adhere to OECD/EPA guidelines for test duration, temperature, and chemical purity (≥98.5% active ingredient).

- Documentation : Publish raw data (e.g., mortality rates, growth metrics) in supplementary materials to enable independent verification.

- Control Metrics : Monitor control replicates for acceptable variability (e.g., <20% mortality in negative controls) .

Q. Ethical and Environmental Impact

Q. How can researchers balance ecological relevance with laboratory constraints in this compound risk assessments?

- Methodological Answer : Combine laboratory-derived toxicity data with field monitoring (e.g., sediment/water sampling near treated wood). Use microcosm/mesocosm experiments to simulate real-world exposure scenarios, integrating factors like UV degradation and bioaccumulation potential .

Q. Tables for Quick Reference

Table 1 : Acute Toxicity of this compound to Freshwater Organisms

| Species | Endpoint | Value (mg/L) | Guideline Compliance |

|---|---|---|---|

| Daphnia magna | EC50 | 0.32 | Yes |

| Rainbow trout | LC50 | 0.05 | No (static system) |

Table 2 : Chronic Toxicity Data Gaps and Mitigation Strategies

| Issue | Mitigation Approach |

|---|---|

| Undetermined MATC in Daphnia | Probabilistic risk assessment |

| Missing raw data in fish studies | QSAR modeling |

Properties

IUPAC Name |

2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIIZHYYWMHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68480-30-8 (hydrochloride) | |

| Record name | Octhilinone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025805 | |

| Record name | Octhilinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide., Clear dark amber liquid; [CAMEO] | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylisothiazolinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

248 °F at 0.01 mmHg (NTP, 1992), BP: 120 °C at 0.01 mm Hg | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 200 °F | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylisothiazolinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In distilled water, 500 mg/L at 25 °C, In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C) | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.04 at 60.3 °F (NTP, 1992) - Denser than water; will sink, 1.03, Relative density: 1.04 at 15 °C; log Pow: 2.61 at 25 °C, pH 7 | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.98 mmHg at 77 °F (NTP, 1992), 0.0000368 [mmHg], 3.68X10-5 mm Hg (4.9 mPa) at 25 °C | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylisothiazolinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Light, golden yellow, clear liquid | |

CAS No. |

26530-20-1 | |

| Record name | 2-OCTYL-3-ISOTHIAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-n-Octyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26530-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octhilinone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octhilinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octhilinone (ISO); 2-octyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTHILINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LFS24GD0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15 °C at 101.325 kPa | |

| Record name | Octhilinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.